molecular formula C9H8BrClO B15336045 3-Bromo-5-chloro-4-cyclopropylphenol

3-Bromo-5-chloro-4-cyclopropylphenol

Cat. No.: B15336045
M. Wt: 247.51 g/mol
InChI Key: KCQMOTJYCDCRLR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-cyclopropylphenol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenol can be achieved through several methods. One common approach involves the bromination and chlorination of cyclopropylphenol. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials, including cyclopropylphenol, bromine, and chlorine, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-cyclopropylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the cyclopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols or modified cyclopropyl derivatives.

Scientific Research Applications

3-Bromo-5-chloro-4-cyclopropylphenol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-cyclopropylphenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its binding affinity and specificity for molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chlorophenol: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    4-Bromo-3-chlorophenol:

    3-Bromo-4-cyclopropylphenol: Lacks the chlorine atom, which may influence its chemical behavior and applications.

Uniqueness

3-Bromo-5-chloro-4-cyclopropylphenol is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

3-bromo-5-chloro-4-cyclopropylphenol

InChI

InChI=1S/C9H8BrClO/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5,12H,1-2H2

InChI Key

KCQMOTJYCDCRLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2Br)O)Cl

Origin of Product

United States

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